molecular formula C10H10N2O3S B2500390 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate CAS No. 2378806-60-9

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate

Cat. No. B2500390
CAS RN: 2378806-60-9
M. Wt: 238.26
InChI Key: OASNJVSHXJDSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate is a chemical compound . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . This compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate is C10H8N2O2S. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate, are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Material Science and Organic Electronics

Thiophenes play a crucial role in material science and organic electronics:

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors for metals. Their application in industrial chemistry helps protect metal surfaces from degradation and rusting .

Thyroid Peroxidase Inhibition

The compound “1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea” has been investigated as an inhibitor of thyroid peroxidase (MPO). MPO plays a crucial role in chronic inflammatory diseases, making this research relevant for drug development .

Synthetic Strategies

Various synthetic methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, allow the preparation of thiophene derivatives. These strategies facilitate the creation of diverse compounds for research and application .

properties

IUPAC Name

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.H2O/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14;/h1-5H,(H2,11,12)(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASNJVSHXJDSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate

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